8Z,11Z,14Z,17Z-eicosatetraenoic acid
Overview
Description
Omega-3 Arachidonic Acid: is a polyunsaturated fatty acid characterized by the presence of a double bond three atoms away from the terminal methyl group in its chemical structure. It is a long-chain fatty acid with significant roles in human physiology, particularly in cell signaling and inflammation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Omega-3 Arachidonic Acid can be synthesized through the elongation and desaturation of linoleic acid. The process involves several enzymatic steps, including the action of Δ6 and Δ5 desaturases, which convert linoleic acid to gamma-linolenic acid, then to dihomo-gamma-linolenic acid, and finally to omega-3 arachidonic acid .
Industrial Production Methods: Industrial production of omega-3 arachidonic acid typically involves the extraction from marine-based products, especially fish oils. The quality assurance of these products is maintained through analytical methods based on spectroscopic and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Omega-3 Arachidonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in cell signaling and the formation of bioactive lipids .
Common Reagents and Conditions:
Oxidation: Involves enzymes like lipoxygenase and cyclooxygenase, leading to the formation of hydroperoxides and prostaglandins.
Reduction: Typically involves reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Can occur under acidic or basic conditions, often involving nucleophiles or electrophiles.
Major Products: The major products formed from these reactions include prostaglandins, leukotrienes, and thromboxanes, which are essential for inflammatory responses and other physiological processes .
Scientific Research Applications
Omega-3 Arachidonic Acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive lipids.
Biology: Studied for its role in cell signaling and membrane fluidity.
Medicine: Investigated for its potential in treating inflammatory diseases and cardiovascular conditions.
Industry: Utilized in the production of dietary supplements and pharmaceuticals
Mechanism of Action
Omega-3 Arachidonic Acid exerts its effects primarily through its conversion to bioactive lipids like prostaglandins and leukotrienes. These molecules interact with specific receptors on cell membranes, initiating signaling pathways that regulate inflammation, immune responses, and other physiological processes .
Comparison with Similar Compounds
- Eicosapentaenoic Acid (EPA)
- Docosahexaenoic Acid (DHA)
- Linoleic Acid
- Gamma-Linolenic Acid
Uniqueness: Omega-3 Arachidonic Acid is unique due to its specific role in the formation of eicosanoids, which are critical for inflammatory responses. Unlike other omega-3 fatty acids, it is more directly involved in the synthesis of signaling molecules that regulate various physiological functions .
Properties
IUPAC Name |
(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPCSDADVLFHHO-LTKCOYKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920517 | |
Record name | Bishomostearidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24880-40-8, 2091-26-1 | |
Record name | (all-Z)-8,11,14,17-Eicosatetraenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24880-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bishomostearidonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bishomostearidonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BISHOMOSTEARIDONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2DJ01BB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5,6-DiHETE in reducing inflammation?
A: Research suggests that 5,6-DiHETE acts as a transient receptor potential vanilloid 4 (TRPV4) antagonist. [] By inhibiting TRPV4, 5,6-DiHETE can potentially reduce inflammation by suppressing the release of pro-inflammatory mediators and leukocyte infiltration. []
Q2: Are there any in vivo studies demonstrating the efficacy of 5,6-DiHETE in treating inflammatory conditions?
A: Yes, studies using a dextran sulfate sodium (DSS)-induced colitis mouse model have shown promising results. Oral administration of 5,6-DiHETE significantly ameliorated colon inflammation in these mice, accelerating recovery from DSS-induced diarrhea and reducing histological signs of inflammation. [, ] Additionally, 5,6-DiHETE demonstrated efficacy in a mouse model of allergic conjunctivitis, reducing symptoms like eyelid edema and tearing. []
Q3: What is the relationship between 5,6-DiHETE and omega-3 fatty acids?
A: 5,6-DiHETE is a metabolite of EPA, an omega-3 fatty acid. While both omega-3 and omega-6 fatty acids have shown potential benefits for nerve function in pre-clinical studies, research on older adults indicates that low plasma levels of both types of fatty acids, including EPA and arachidonic acid (an omega-6 fatty acid), are associated with a faster decline in peripheral nerve function. []
Q4: How does the concentration of 5,6-DiHETE change during the course of colitis?
A: In a DSS-induced colitis mouse model, 5,6-DiHETE levels in colon tissue were significantly elevated during the healing phase of colitis (days 9-18). [] This suggests a potential role for 5,6-DiHETE in promoting tissue repair and resolution of inflammation.
Q5: What is the bioavailability of orally administered 5,6-DiHETE?
A: In mice, oral administration of 5,6-DiHETE (150 or 600 μg/kg) resulted in peak plasma concentrations within 0.5 hours, followed by a gradual decrease. The estimated half-life ranged from 1.25 to 1.63 hours. []
Q6: Beyond colitis and allergic conjunctivitis, are there other potential applications for 5,6-DiHETE?
A6: While research is ongoing, the anti-inflammatory properties of 5,6-DiHETE suggest it could hold therapeutic potential for various inflammatory diseases. Further research is needed to explore these possibilities.
Q7: Where can 5,6-DiHETE be found naturally?
A: Blue back fish, particularly their intestines, are rich sources of 5,6-DiHETE. [] Sardine intestines, in particular, have been found to contain high levels of this lipid. []
Q8: Has 5,6-DiHETE been explored as a potential therapeutic target in other diseases?
A: Yes, a study investigating the effects of the traditional Chinese medicine Pien-Tze-Huang on alcoholic liver disease found that the treatment increased liver 5,6-DiHETE levels. [] This increase correlated with reduced oxidative stress and alleviation of liver damage, suggesting a possible role for 5,6-DiHETE in managing this condition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.